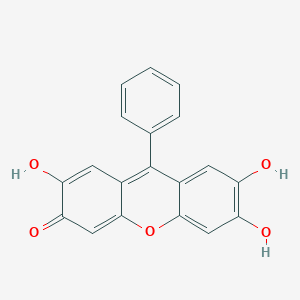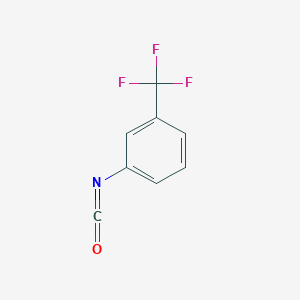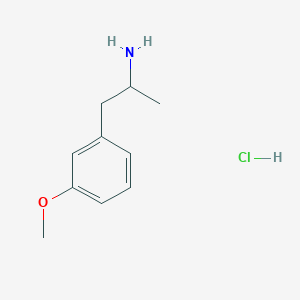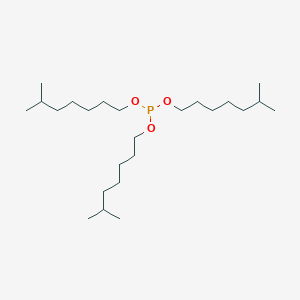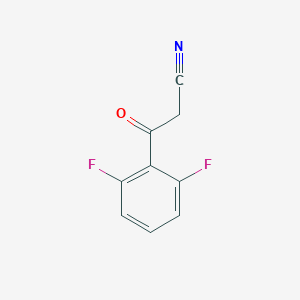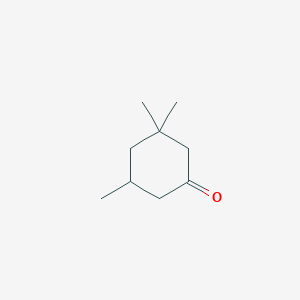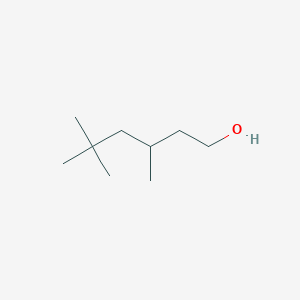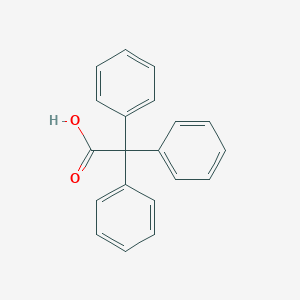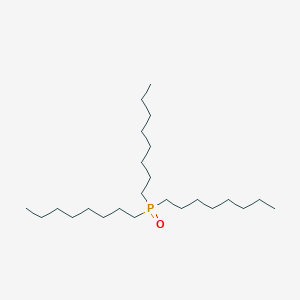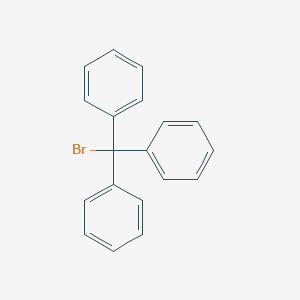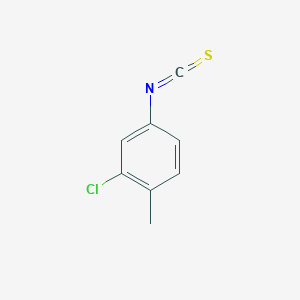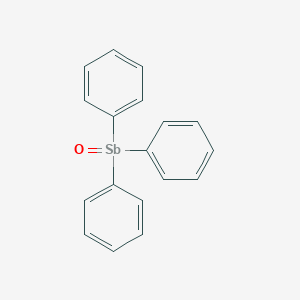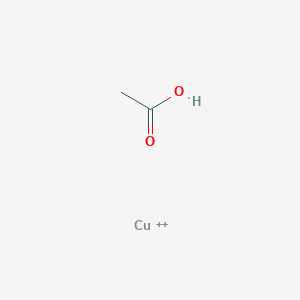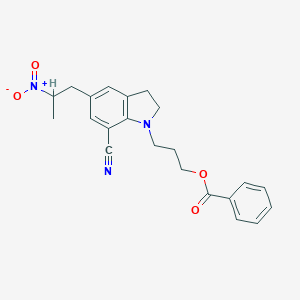
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the introduction of acyl units via xanthate transfer radical addition to olefins, as demonstrated in the preparation of cyano(ethoxycarbonothioylthio)methyl benzoate . This method could potentially be adapted for the synthesis of the target compound by modifying the radical addition process to include the appropriate indolinyl and benzoate components.
Molecular Structure Analysis
The molecular structure of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate would likely share characteristics with the 3-(benzylidine)indolin-2-one derivatives discussed in the second paper . These derivatives exhibit a range of binding affinities to protein fibrils depending on the substitution pattern on the indoline nitrogen and the presence of double bonds. The structure of the target compound would include an indolinyl core, which is a key feature in these studies.
Chemical Reactions Analysis
The chemical reactions involving the target compound could be complex, given the presence of multiple reactive functional groups. The cyano group could undergo nitrile translocation as observed in the study of cyano(ethoxycarbonothioylthio)methyl benzoate . Additionally, the nitropropyl side chain could be involved in further chemical transformations, potentially affecting the compound's reactivity and interactions with biological targets.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate are not directly reported, we can infer from related compounds that the presence of the indolinyl group and substituents like the cyano and nitro groups would influence its properties. For instance, the introduction of a para-nitro group into the benzene ring of indoline derivatives has been shown to affect the separation of isomers and binding activity . The target compound's solubility, stability, and reactivity would be key areas of interest for further study.
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl Benzoate” is used in the preparation of Silodosin , an α1a-adrenoceptor antagonist. It is used in treatment of benign prostatic hypertrophy . The compound is also involved in the development of more effective methods for inversion of the chiral centre of unwanted isomers by optical resolution processes to increase the overall yield .
Methods of Application or Experimental Procedures
The transformation is carried out in a three-step synthesis via an SN2 type reaction of the 2, 4, 6-tri-arylpyridinium salt and a subsequent nucleophilic substitution by the azide ion, which on reduced by hydrogenolysis to give an Inversion degree of 85-100% . For example, “3-(5-(®-2-azidopropyl)-7-cyanoindolin-1-yl) propyl benzoate (IV)” 1.0g (0.0026 mmol) in methanol was hydrogenated over 12% Palladium –on-charcoal for 16 hrs at 40-45°C by using 5 bar hydrogen pressure and completion of reaction was confirmed by TLC (MDC 9.5:0.5 Methanol) .
Eigenschaften
IUPAC Name |
3-[7-cyano-5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16(25(27)28)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-29-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYQPIFWISYHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436975 | |
| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
CAS RN |
350797-56-7 | |
| Record name | 3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



